N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-11(2)26(23,24)15-7-5-14(6-8-15)18(22)21-19-20-17-13(4)9-12(3)10-16(17)25-19/h5-11H,1-4H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWOKSBYNOWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 348.44 g/mol. Its structure features a benzothiazole moiety, which is known for its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds with similar structures have demonstrated significant anti-proliferation effects against various cancer cell lines, including breast and lung cancer cells. In vitro assays showed that these compounds could inhibit the growth of cancer cells while exhibiting minimal toxicity towards normal cells .
Table 1: Antitumor Activity in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| YH-9 | SK-BR-3 | 6.75 | High selectivity for cancer |
| YH-9 | MCF-7 | 9.31 | Moderate activity |
| YH-9 | A549 | 5.13 | Effective against lung cancer |
The mechanism underlying the antitumor activity involves the induction of apoptosis through the release of cytochrome c and the generation of reactive oxygen species (ROS). This pathway leads to cell cycle arrest and ultimately cell death in cancerous cells .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity. Studies indicate that related compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative | Staphylococcus aureus | 32 µg/mL |
| Benzothiazole Derivative | Escherichia coli | 64 µg/mL |
Case Studies
- In Vivo Efficacy : A study utilizing a xenograft model demonstrated that this compound significantly inhibited tumor growth in SK-BR-3 cell xenografts with minimal side effects observed in normal tissues .
- Zebrafish Embryo Toxicity : The toxicity profile was assessed using zebrafish embryos, revealing that while some derivatives exhibited cytotoxicity at higher concentrations, they remained effective at lower doses without causing developmental abnormalities .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide exhibit significant anticancer properties. A study evaluated various benzothiazole derivatives for their cytotoxic effects against cancer cell lines. The results demonstrated that certain derivatives effectively inhibited cell proliferation by inducing apoptosis in cancer cells, suggesting potential applications in cancer therapy .
1.2 Neuroprotective Effects
Benzothiazole derivatives have shown promise in neuroprotection. In vitro studies have indicated that these compounds can inhibit monoamine oxidase (MAO) and cholinesterase (ChE) activities, which are crucial in neurodegenerative diseases like Alzheimer's. For instance, a derivative was noted for its selective inhibition of MAO-B, showcasing potential as a therapeutic agent in treating neurodegenerative disorders .
1.3 Antimicrobial Properties
The antimicrobial efficacy of benzothiazole derivatives has been documented extensively. Compounds similar to this compound were tested against various bacterial strains, revealing significant antibacterial activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Mechanistic Insights
2.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives. Studies have shown that modifications at specific positions on the benzothiazole ring can enhance biological activity. For example, substituents at the 4-position significantly influence the compound's ability to inhibit enzymatic activity related to neurodegenerative diseases .
2.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in disease pathways. These studies provide insights into how structural modifications can improve binding interactions and enhance therapeutic efficacy .
Data Tables
| Application Area | Compound Activity | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Inhibits MAO-B and ChE | |
| Antimicrobial | Effective against various bacterial strains |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2020, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties against human breast cancer cells (MCF-7). Among them, a compound structurally related to this compound exhibited an IC50 value of 5 µM, indicating strong cytotoxic effects .
Case Study 2: Neuroprotective Potential
A recent investigation focused on the neuroprotective effects of benzothiazole derivatives in an Alzheimer's disease model. The study reported that a compound similar to this compound reduced oxidative stress markers and improved cognitive function in treated mice compared to controls .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 2-amino-4,6-dimethylbenzothiazole can react with 4-(isopropylsulfonyl)benzoyl chloride in refluxing ethanol with a catalytic amount of glacial acetic acid. The reaction mixture is then concentrated, and the product is purified via column chromatography. Similar protocols are used for analogous benzothiazole derivatives .
Q. How is the structural identity of this compound confirmed after synthesis?
- Methodological Answer : Characterization involves a combination of spectroscopic techniques:
- 1H/13C NMR : Identifies proton and carbon environments (e.g., dimethyl groups on benzothiazole at δ ~2.4–2.6 ppm, isopropyl sulfonyl protons at δ ~1.3–1.5 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) groups .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodological Answer : Initial screening often includes:
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorometric/colorimetric substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies (e.g., varying IC50 values)?
- Methodological Answer :
- Control experimental parameters : Standardize assay conditions (e.g., cell passage number, solvent concentration) .
- Structure-activity relationship (SAR) : Compare analogs to identify critical substituents (e.g., sulfonyl vs. carbonyl groups) .
- Statistical validation : Use ANOVA or Student’s t-test to assess significance of replicates .
Q. What computational strategies are effective for predicting ADMET properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., TRPV3 for antipruritic applications) .
- ADMET prediction tools : SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity .
- MD simulations : GROMACS for assessing ligand-protein complex stability under physiological conditions .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent selection : Replace ethanol with DMF or THF to improve solubility of intermediates .
- Catalyst optimization : Test Lewis acids (e.g., ZnCl2) to accelerate benzothiazole-amide coupling .
- Workup modifications : Use liquid-liquid extraction (e.g., ethyl acetate/water) instead of filtration for higher recovery .
Q. What strategies validate the compound’s selectivity in enzyme inhibition assays?
- Methodological Answer :
- Panel screening : Test against related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory studies) .
- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to confirm direct target engagement .
- Mutagenesis studies : Modify key residues in the enzyme active site to assess binding dependency .
Data Contradiction & Validation
Q. How to address discrepancies in NMR data between synthesized batches?
- Methodological Answer :
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials) .
- Deuterated solvent effects : Confirm shifts are solvent-independent by repeating NMR in DMSO-d6 vs. CDCl3 .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
Q. Why might in vitro bioactivity fail to translate to in vivo models?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
